N-(2-butoxyethyl)-5-bromopentanamide
Description
N-(2-Butoxyethyl)-5-bromopentanamide is a brominated amide derivative characterized by a butoxyethyl group (-O-C₄H₉) attached to the nitrogen atom and a bromine-substituted pentanamide chain. The bromine atom may act as a leaving group in alkylation or cross-coupling reactions, while the amide functionality enables hydrogen bonding and coordination with metal ions .
Properties
Molecular Formula |
C11H22BrNO2 |
|---|---|
Molecular Weight |
280.20 g/mol |
IUPAC Name |
5-bromo-N-(2-butoxyethyl)pentanamide |
InChI |
InChI=1S/C11H22BrNO2/c1-2-3-9-15-10-8-13-11(14)6-4-5-7-12/h2-10H2,1H3,(H,13,14) |
InChI Key |
XIRPYLNUCJNDIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCNC(=O)CCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Reactivity
N-(2-Butoxyethyl)-5-bromopentanamide vs. 2-Butoxyethyl Xanthate Metal Complexes
- Functional Groups :
- Reactivity :
- Applications :
This compound vs. 2-Butoxyethyl Acetate
- Functional Groups :
- 2-Butoxyethyl acetate (C₈H₁₆O₃) is an ester with an acetate group (-OAc), whereas the target compound has an amide and bromine.
- Physical Properties: 2-Butoxyethyl acetate has a molar mass of 160.21 g/mol and a relative density of 1.04134, making it a low-volatility solvent . this compound (C₁₁H₂₂BrNO₂, inferred) likely has higher density and lower solubility in polar solvents due to the bromine and amide groups.
Structural and Spectral Comparisons
Coordination Behavior
- Xanthate Complexes :
- Fe(II), Co(II), and Ni(II) xanthate complexes exhibit distinct UV-Vis absorption bands. For instance, Ni(II) complexes show octahedral geometries with absorption bands at 9,363–10,460 cm⁻¹ (³A₂g→³T₂g), while Cu(II) complexes display tetrahedral geometries at 9,823 cm⁻¹ (²T₂→²E) .
- IR spectra of xanthate complexes reveal υ(C–S) and υ(C–O) bands at 1,028–1,269 cm⁻¹, confirming bidentate ligand coordination .

- Brominated Amides: The amide group in this compound may participate in hydrogen bonding, altering solubility and thermal stability compared to non-polar esters like 2-butoxyethyl acetate.
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

